DL-AP7

Beschreibung

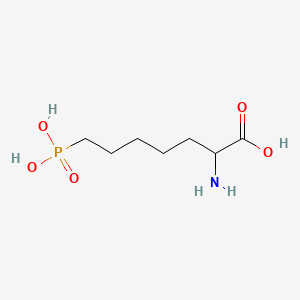

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of DL-AP7: A Competitive Antagonist at the NMDA Receptor Glutamate Binding Site

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a seminal antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular interactions, quantitative binding and kinetic data, experimental methodologies, and the resulting impact on downstream signaling pathways.

Executive Summary

This compound is a selective and competitive antagonist of the ionotropic glutamate (B1630785) NMDA receptor.[1] Its primary mechanism of action is the competitive inhibition of the glutamate binding site located on the GluN2 subunits of the NMDA receptor complex.[2] By occupying this site, this compound prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the conformational changes required for channel opening and subsequent ion influx. This blockade of NMDA receptor activation has profound effects on synaptic plasticity, neuronal excitation, and has been instrumental in characterizing the physiological and pathological roles of the NMDA receptor. The D-isomer, D-AP7, is the more pharmacologically active enantiomer.

Molecular Mechanism of Action

The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[3][4] For the channel to open, both the glutamate and glycine (B1666218) (or D-serine) binding sites must be occupied by their respective agonists.[5] Furthermore, at resting membrane potentials, the channel pore is blocked by a magnesium ion (Mg2+). This block is only relieved by depolarization of the postsynaptic membrane.[5]

This compound, as a glutamate analog, directly competes with glutamate for its binding site on the GluN2 subunit. This competitive antagonism prevents the agonist-induced conformational change necessary for channel activation. Consequently, even with glycine bound and the membrane depolarized, the ion channel remains closed, preventing the influx of cations, most notably Calcium (Ca2+), into the neuron.[5] This action is distinct from non-competitive antagonists that block the ion channel pore (e.g., MK-801) or antagonists of the glycine co-agonist site.[6]

Quantitative Pharmacological Data

The affinity and kinetics of this compound and its more active D-isomer have been characterized through various experimental paradigms, including radioligand binding assays and electrophysiological recordings.

| Parameter | Value | Species/Tissue | Method | Reference |

| Dissociation Constant (Kd) | 1.8 µM | Rat Cerebral Cortex Homogenates | [3H]-DL-AP7 Radioligand Binding | Manallack et al., 1989[7] |

| Association Rate (kon) | 1.4 x 10⁷ M⁻¹s⁻¹ (for D-AP7) | Mouse Hippocampal Neurons | Voltage Clamp Electrophysiology | Benveniste et al., 1990 |

| Dissociation Rate (koff) | 20.3 s⁻¹ (for D-AP7) | Mouse Hippocampal Neurons | Voltage Clamp Electrophysiology | Benveniste et al., 1990 |

| Calculated Ki (koff/kon) | ~1.45 µM (for D-AP7) | Mouse Hippocampal Neurons | Calculated from kinetic data | Benveniste et al., 1990 |

| In Vivo ED₅₀ | 0.22 nmol/mouse (intracerebroventricular) | Mouse | Inhibition of NMDA-induced convulsions | Chiamulera et al., 1990[1] |

Note on conflicting data: The study by Manallack et al. (1989) reported that the binding site for [3H]-DL-AP7 did not fully align with the pharmacological profile of an NMDA receptor.[7] However, a substantial body of subsequent electrophysiological and functional evidence has firmly established this compound as a competitive NMDA receptor antagonist. The discrepancy may arise from the specific conditions of the binding assay or the presence of other binding sites in the crude homogenate preparation used in the 1989 study.

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Competitive Radioligand Binding Assay

This method quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site.

Objective: To determine the dissociation constant (Ki) of this compound for the NMDA receptor.

Methodology:

-

Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and centrifuged to isolate the cell membranes, which are rich in NMDA receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[8]

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of unlabeled this compound.[9][10]

-

Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[8][10]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of antagonists.

Objective: To characterize the kinetics and competitive nature of this compound antagonism.

Methodology:

-

Cell Preparation: Primary cultured neurons (e.g., from the hippocampus) or oocytes expressing NMDA receptors are used.

-

Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The membrane potential is held constant by a voltage-clamp amplifier.

-

Agonist and Antagonist Application: A solution containing NMDA and glycine is rapidly applied to the cell to evoke an inward current. To measure the effect of this compound, it is co-applied with the agonists.

-

Data Acquisition: The current flowing across the cell membrane is recorded. The reduction in the NMDA-evoked current in the presence of this compound is quantified.

-

Data Analysis: To confirm competitive antagonism, Schild analysis can be performed by measuring the dose-response curve for the agonist in the presence of different fixed concentrations of the antagonist. A parallel rightward shift of the agonist dose-response curve with no change in the maximum response is indicative of competitive antagonism. Kinetic constants (kon and koff) can be determined by analyzing the time course of the onset and offset of the block.

Visualizing the Mechanism and Consequences

Signaling Pathway of NMDA Receptor Antagonism by this compound

Caption: Competitive antagonism of the NMDA receptor by this compound, preventing Ca²⁺ influx.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity via a radioligand assay.

Conclusion

This compound serves as a quintessential competitive antagonist of the NMDA receptor, acting specifically at the glutamate binding site. Its mechanism of action—the direct, competitive blockade of agonist binding—has been rigorously defined through extensive pharmacological and electrophysiological studies. This action prevents ion flux and the activation of critical downstream signaling cascades involved in synaptic plasticity. The quantitative data and experimental frameworks presented herein provide a comprehensive understanding of this compound's core mechanism, solidifying its role as an invaluable tool in neuroscience research and a foundational molecule in the development of therapeutic agents targeting glutamatergic neurotransmission.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NMDA receptor - Wikipedia [en.wikipedia.org]

- 6. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the properties of [3H]-D-2-amino-5-phosphonopentanoic acid and [3H]-DL-2-amino-7-phosphonoheptanoic acid binding to homogenates of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

DL-AP7: A Competitive Antagonist of the NMDA Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in excitatory synaptic transmission in the central nervous system. By competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit, this compound effectively inhibits receptor activation and subsequent intracellular signaling cascades. This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its binding kinetics, in vivo effects, and the molecular pathways it modulates. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block.[1] Upon activation, the receptor channel opens, allowing the influx of cations, most notably calcium (Ca2+), which triggers a cascade of downstream signaling events.[1]

This compound is a synthetic amino acid derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[2] This means it reversibly binds to the same site as glutamate but does not activate the receptor, thereby preventing the channel from opening. Its potent and selective antagonism has made it a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for D-AP7, the active isomer of the racemic mixture this compound.

| Parameter | Value | Species | Preparation | Reference |

| kon (Association Rate Constant) | 1.4 x 10⁷ M⁻¹s⁻¹ | Mouse | Hippocampal Neurons | [3] |

| koff (Dissociation Rate Constant) | 20.3 s⁻¹ | Mouse | Hippocampal Neurons | [3] |

Note: Data for the racemic mixture this compound is limited in the literature. The provided data is for the D-isomer, which is the active enantiomer.

In Vivo Effects of this compound

This compound has been demonstrated to exert a range of effects in vivo, primarily related to its ability to block NMDA receptor-mediated neuronal excitation.

Anticonvulsant Activity

This compound has shown efficacy in various animal models of epilepsy. Its ability to prevent the spread of seizure activity is a key characteristic.[4] The anticonvulsant effect is dose-dependent.

Neuroprotective Effects

By blocking excessive NMDA receptor activation, a key mechanism in excitotoxicity, this compound has demonstrated neuroprotective properties in models of ischemic brain injury.

Effects on Learning and Memory

Given the critical role of NMDA receptors in synaptic plasticity, it is expected that competitive antagonists like this compound can impair learning and memory processes.

Signaling Pathways Modulated by this compound

As a competitive antagonist, this compound primarily impacts signaling pathways downstream of NMDA receptor activation. By preventing Ca2+ influx, it modulates the activity of key intracellular signaling molecules.

NMDA Receptor Signaling Pathway and this compound Inhibition.

By blocking glutamate binding, this compound prevents the influx of Ca2+, thereby inhibiting the activation of downstream signaling cascades such as the Ca2+/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB) pathways.[5][6][7][8][9][10][11] This ultimately affects gene expression, including that of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[9][10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol describes how to measure NMDA receptor-mediated currents in cultured neurons and assess the inhibitory effect of this compound.

Workflow for Whole-Cell Patch-Clamp Experiment.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical)

-

External solution (aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2

-

NMDA and Glycine stock solutions

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with internal solution.

-

Approach a neuron and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

To isolate NMDA receptor currents, apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in a low-Mg²⁺ external solution. Record the baseline inward current.

-

Bath apply this compound at the desired concentration (e.g., 1-100 µM) for several minutes.

-

Re-apply the NMDA/glycine solution in the presence of this compound and record the inhibited current.

-

To assess reversibility, wash out this compound with the external solution and re-apply the NMDA/glycine solution to record the recovery of the current.

-

Analyze the data by measuring the peak amplitude of the NMDA-evoked currents before, during, and after this compound application to calculate the percentage of inhibition.

Radioligand Binding Assay for this compound

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the NMDA receptor using a radiolabeled antagonist like [³H]CGP 39653.[12][13]

Workflow for Radioligand Binding Assay.

Materials:

-

Rat brain cortical membranes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653)

-

This compound stock solution

-

Non-specific binding control (e.g., high concentration of unlabeled glutamate)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and vials

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a constant concentration of the radiolabeled antagonist.

-

To these tubes, add increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, add a saturating concentration of an unlabeled NMDA receptor ligand (e.g., glutamate) to a separate set of tubes.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., room temperature) for a specific duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the multifaceted roles of the NMDA receptor in neuroscience research. Its well-characterized competitive antagonist properties allow for the precise dissection of NMDA receptor-dependent processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms underlying the action of this compound. A thorough understanding of this compound is essential for its effective use in advancing our knowledge of glutamatergic neurotransmission and for the development of novel therapeutics targeting the NMDA receptor.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential activation of CREB by Ca2+/calmodulin-dependent protein kinases type II and type IV involves phosphorylation of a site that negatively regulates activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calmodulin-Kinases: Modulators of Neuronal Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 2-Amino-7-phosphonoheptanoic Acid (AP7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-7-phosphonoheptanoic acid (AP7), a pivotal tool compound in neuroscience research. We will delve into its discovery and historical significance, elucidate its mechanism of action as a selective NMDA receptor antagonist, and present key experimental findings from both in vivo and in vitro studies. This document is intended to serve as a valuable resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Discovery and History

2-Amino-7-phosphonoheptanoic acid (AP7) emerged from a class of ω-phosphono-α-amino acids, which were synthesized and investigated for their effects on excitatory amino acid receptors. These compounds, including the shorter-chain analogue 2-amino-5-phosphonopentanoic acid (AP5), were identified as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors.[1] The development of these selective antagonists was a landmark in neuroscience, providing researchers with the pharmacological tools necessary to dissect the physiological and pathological roles of NMDA receptors.

AP7, with its seven-carbon chain, proved to be a highly effective competitive antagonist at the NMDA receptor's glutamate binding site.[1] Early studies established its anticonvulsant properties and its ability to block the excitotoxic neuronal death associated with excessive NMDA receptor activation.[2] This pioneering work laid the foundation for decades of research into the therapeutic potential of NMDA receptor antagonists in a wide range of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

AP7 exerts its pharmacological effects by acting as a selective and competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Furthermore, at resting membrane potentials, the channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane relieves this Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.

AP7's antagonism is competitive, meaning it directly competes with the endogenous agonist, glutamate, for the same binding site. By binding to the glutamate recognition site, AP7 prevents the conformational change necessary for channel opening, thereby inhibiting the influx of cations and the subsequent downstream signaling cascades. This blockade of NMDA receptor activation is the primary mechanism underlying its observed anticonvulsant and neuroprotective effects.

Key Experimental Findings

The pharmacological profile of AP7 has been extensively characterized in a variety of in vivo and in vitro models. These studies have consistently demonstrated its potent and selective antagonism of NMDA receptors, leading to a range of physiological effects.

In Vivo Studies

-

Anticonvulsant Activity: AP7 has shown robust anticonvulsant effects in various animal models of epilepsy. It effectively protects against seizures induced by chemical convulsants such as NMDA and in models of barbital (B3395916) withdrawal.[2][3]

-

Neuroprotection: As a potent NMDA receptor antagonist, AP7 has demonstrated significant neuroprotective effects in models of excitotoxicity and cerebral ischemia. By blocking the excessive Ca²⁺ influx that triggers neuronal death cascades, AP7 can reduce the extent of brain damage in these models.

-

Behavioral Effects: Studies have shown that AP7 can induce behavioral changes in animal models, including effects on learning and memory, anxiety, and motor function. These effects are consistent with the known role of NMDA receptors in synaptic plasticity and neuronal communication.[3]

In Vitro Studies

-

Receptor Binding Assays: Radioligand binding studies have been used to determine the affinity of AP7 for the NMDA receptor. These assays typically measure the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound (AP7).

-

Electrophysiology: Whole-cell voltage-clamp recordings from neurons are a powerful tool to study the effects of AP7 on NMDA receptor-mediated currents. These experiments have confirmed that AP7 acts as a competitive antagonist, causing a parallel rightward shift in the glutamate concentration-response curve without affecting the maximal response.

Quantitative Data

The following tables summarize key quantitative data for 2-Amino-7-phosphonoheptanoic acid from various studies.

Table 1: Kinetic Parameters of D-AP7 at NMDA Receptors in Hippocampal Neurons

| Parameter | Value | Experimental Conditions | Reference |

| kon (M-1s-1) | 1.4 x 107 | Whole-cell voltage clamp, mouse hippocampal neurons | [4] |

| koff (s-1) | 20.3 | Whole-cell voltage clamp, mouse hippocampal neurons | [4] |

Table 2: In Vivo Anticonvulsant Activity of AP7

| Animal Model | Seizure Type | Route of Administration | ED50 | Reference |

| Rat | Barbital Withdrawal | Intracerebroventricular | - | [2] |

| Rat | NMDA-induced | - | - | [1] |

Experimental Protocols

General Synthesis of ω-Phosphono-α-amino Acids

While a specific, detailed, step-by-step protocol for the synthesis of 2-Amino-7-phosphonoheptanoic acid was not found in the provided search results, a general approach for the synthesis of ω-phosphono-α-amino acids can be outlined based on established chemical principles. One common strategy involves the use of a protected aminomalonate derivative which is alkylated with a suitable ω-haloalkylphosphonate. Subsequent deprotection and decarboxylation yield the desired amino acid.

General Steps:

-

Preparation of the ω-haloalkylphosphonate: This can be achieved through a Michaelis-Arbuzov reaction between a di- or trialkyl phosphite (B83602) and a dihaloalkane.

-

Alkylation of a protected aminomalonate: Diethyl acetamidomalonate is a common starting material. It can be deprotonated with a base such as sodium ethoxide, followed by reaction with the ω-haloalkylphosphonate to form the alkylated intermediate.

-

Hydrolysis and Decarboxylation: The protecting groups (ester and acetyl) are removed by acid hydrolysis, which is typically followed by decarboxylation upon heating to yield the final ω-phosphono-α-amino acid.

In Vivo Anticonvulsant Screening (Pentylenetetrazol-induced Seizure Model)

This protocol describes a common method for evaluating the anticonvulsant activity of a test compound like AP7.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound (AP7) dissolved in a suitable vehicle

-

Vehicle control (e.g., saline)

-

Standard anticonvulsant drug (e.g., diazepam)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound). A typical group size is 6-8 animals.

-

Drug Administration: Administer the vehicle, standard drug, or test compound (AP7) via the desired route (e.g., i.p.) at a specific time before the convulsant challenge (e.g., 30 minutes).

-

Induction of Seizures: Administer PTZ (e.g., 85 mg/kg, i.p.) to induce seizures.

-

Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for the onset of clonic convulsions and the duration of tonic-clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered as protection.

-

Data Analysis: Record the number of animals protected from seizures in each group. The percentage of protection can be calculated. The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

In Vitro Electrophysiology (Whole-Cell Voltage-Clamp Recording)

This protocol outlines the steps for measuring the effect of AP7 on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Internal pipette solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)

-

NMDA and glycine (B1666218) stock solutions

-

AP7 stock solution

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

-

Pipette Pulling: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Patching: Under visual guidance using a microscope, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell at a holding potential of -70 mV.

-

Application of Agonists: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Application of Antagonist: After obtaining a stable baseline response to the agonists, co-apply AP7 at various concentrations with the agonists.

-

Data Acquisition and Analysis: Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of AP7. Measure the peak amplitude of the currents. To determine the IC₅₀ (the concentration of antagonist that inhibits 50% of the maximal response), construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the AP7 concentration and fitting the data with a sigmoidal function.

Visualizations

Caption: NMDA Receptor Signaling Pathway and AP7 Inhibition.

Caption: Experimental Workflow for In Vivo Anticonvulsant Screening.

Caption: Logical Relationship of Competitive Antagonism by AP7.

References

- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Amino-7-phosphonoheptanoic acid, a selective antagonist of N-methyl-D-aspartate, prevents barbital withdrawal-induced convulsions and the elevation of cerebellar cyclic GMP in dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-7-phosphonoheptanoic acid (AP7) produces discriminative stimuli and anticonflict effects similar to diazepam [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-AP7 in Blocking NMDA-Induced Convulsions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in synaptic plasticity, learning, and memory. However, its overactivation leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy. Convulsions induced by the administration of NMDA serve as a direct in vivo model to study the effects of compounds targeting this receptor system. DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a competitive antagonist of the NMDA receptor, has been investigated for its potential to block these convulsions, offering insights into its anticonvulsant properties. This technical guide provides an in-depth overview of the role of this compound in blocking NMDA-induced convulsions, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

This compound exerts its anticonvulsant effect by acting as a competitive antagonist at the glutamate (B1630785) binding site on the NMDA receptor. In conditions of excessive glutamate release or exogenous administration of NMDA, the receptor is overstimulated, leading to prolonged channel opening and a massive influx of Ca2+ ions. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal damage and hyperexcitability that manifests as seizures. By competing with glutamate for the same binding site, this compound prevents the conformational change necessary for channel activation, thereby blocking the influx of Ca2+ and mitigating the downstream excitotoxic cascade.

Quantitative Data on Anticonvulsant Efficacy

| Compound | Seizure Model | Animal Model | Route of Administration | ED50 | Reference |

| This compound (2-AP7) | Audiogenic Seizures | Rat | Intraperitoneal (i.p.) | 384 µmol/kg | [1] |

| This compound (2-AP7) | Audiogenic Seizures | Rat | Oral (p.o.) | > 384 µmol/kg | [1] |

| CPP | Audiogenic Seizures | Rat | Intraperitoneal (i.p.) | 11.6 µmol/kg | [1] |

| CPPene | Audiogenic Seizures | Rat | Intraperitoneal (i.p.) | 11.6 µmol/kg | [1] |

| CGP 37849 | Audiogenic Seizures | Rat | Intraperitoneal (i.p.) | 11.6 µmol/kg | [1] |

| CGP 39551 | Audiogenic Seizures | Rat | Intraperitoneal (i.p.) | 11.6 µmol/kg | [1] |

Note: In the audiogenic seizure model in rats, this compound was found to be the least potent among the competitive NMDA antagonists tested[1].

Experimental Protocols

The following sections detail the methodologies for inducing convulsions with NMDA and for the administration of this compound to assess its anticonvulsant activity.

NMDA-Induced Convulsion Model in Mice

This protocol describes a common method for inducing seizures in mice through the central administration of NMDA.

1. Animal Subjects:

-

Species: Male albino mice (e.g., Swiss strain)

-

Weight: 20-25 g

-

Housing: Housed in groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

2. Materials:

-

N-methyl-D-aspartic acid (NMDA)

-

Sterile, pyrogen-free 0.9% saline

-

Microsyringe (e.g., Hamilton syringe)

-

Stereotaxic apparatus (for precise intracerebroventricular injection)

-

Observation chambers (transparent, to allow for clear observation of behavioral seizures)

3. Procedure:

-

NMDA Solution Preparation: Dissolve NMDA in sterile saline to the desired concentration.

-

Intracerebroventricular (i.c.v.) Injection:

-

Anesthetize the mouse with an appropriate anesthetic agent.

-

Mount the mouse in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the lateral ventricle using stereotaxic coordinates (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.5 mm ventral from the cortical surface).

-

Slowly inject a small volume (e.g., 1-5 µL) of the NMDA solution into the lateral ventricle using a microsyringe.

-

-

Observation:

-

Immediately after injection, place the mouse in an individual observation chamber.

-

Observe the animal continuously for a predefined period (e.g., 30-60 minutes) for the onset, duration, and severity of convulsions.

-

Seizure activity is typically scored using a standardized scale (e.g., Racine scale), which may include behaviors like wild running, clonic seizures, tonic-clonic seizures, and loss of righting reflex.

-

Administration of this compound and Assessment of Anticonvulsant Activity

This protocol outlines the procedure for administering this compound to evaluate its ability to block NMDA-induced convulsions.

1. Materials:

-

DL-2-Amino-7-phosphonoheptanoic acid (this compound)

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Microsyringe

-

Injection needles appropriate for the route of administration

2. Procedure:

-

This compound Solution Preparation: Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for dose-response studies.

-

Drug Administration:

-

Administer this compound via the desired route. For central nervous system targets, intracerebroventricular (i.c.v.) injection is often used to bypass the blood-brain barrier. The i.c.v. injection protocol is similar to that described for NMDA.

-

The timing of this compound administration relative to the NMDA challenge is critical and should be based on the pharmacokinetic profile of the drug. Typically, the antagonist is administered a set time (e.g., 15-30 minutes) before the NMDA injection.

-

-

Induction of Convulsions: Following the pretreatment period with this compound, induce convulsions using the NMDA-induced convulsion protocol described above.

-

Data Analysis:

-

Record the number of animals in each dose group that are protected from convulsions.

-

The dose of this compound that protects 50% of the animals from exhibiting a defined seizure endpoint (e.g., tonic-clonic seizure) is calculated as the ED50 (Effective Dose, 50%). This is typically determined using probit analysis.

-

Compare the seizure scores and latencies between the vehicle-treated and this compound-treated groups.

-

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

The following diagram illustrates the signaling cascade initiated by the overactivation of NMDA receptors, leading to excitotoxicity and seizures, and the point of intervention for this compound.

Caption: NMDA receptor signaling pathway leading to convulsions.

Experimental Workflow for Anticonvulsant Screening

The following diagram outlines the typical workflow for screening the anticonvulsant activity of a compound like this compound against NMDA-induced seizures.

References

Foundational Research on DL-AP7 and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), a foundational pharmacological tool in neuroscience. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound has been instrumental in elucidating the molecular mechanisms that underpin synaptic plasticity. This document details the mechanism of action of this compound, its profound effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD), the core signaling pathways it modulates, and the experimental protocols used to study these phenomena. All quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[1][2] The two primary forms of this plasticity are Long-Term Potentiation (LTP), a persistent increase in synaptic strength, and Long-Term Depression (LTD), a long-lasting decrease.[1][2] A key player in inducing many forms of LTP and LTD is the N-methyl-D-aspartate receptor (NMDAR), an ionotropic glutamate (B1630785) receptor.[1][3]

This compound (2-amino-7-phosphonoheptanoic acid) is a potent and selective competitive antagonist of the NMDA receptor.[4][5] It competes with the neurotransmitter glutamate at its binding site on the GluN2 subunit of the NMDAR.[4][6] This action has made this compound and its analogs, like D-AP5 (D-2-amino-5-phosphonovalerate), invaluable for isolating and understanding the specific role of NMDAR activation in synaptic plasticity.[6][7] Foundational studies have demonstrated that blocking NMDARs with these antagonists prevents the induction of LTP and LTD, without affecting baseline synaptic transmission.[7][8]

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

The NMDA receptor is unique as it functions as a "coincidence detector," requiring both glutamate binding and significant postsynaptic membrane depolarization to become active.[3] At resting membrane potential, the NMDAR channel is blocked by a magnesium ion (Mg²⁺).[3][9] Depolarization, typically mediated by AMPA-type glutamate receptors, dislodges the Mg²⁺ ion, allowing calcium (Ca²⁺) to flow into the neuron upon glutamate binding.[3][10] This Ca²⁺ influx is the critical trigger for the downstream signaling cascades that lead to LTP or LTD.[9][11]

This compound exerts its effect by binding to the glutamate recognition site, preventing glutamate from activating the receptor. This competitive inhibition means that even when the postsynaptic neuron is depolarized, the NMDAR channel cannot open, and the crucial Ca²⁺ influx is blocked.

Role of this compound in Modulating Synaptic Plasticity

Blockade of Long-Term Potentiation (LTP)

The induction of NMDAR-dependent LTP requires a large, rapid influx of Ca²⁺ through the NMDAR channel.[10] This is typically achieved by high-frequency presynaptic stimulation (tetanus), which causes sustained postsynaptic depolarization.[2][9] The resulting high concentration of intracellular Ca²⁺ activates several protein kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase A (PKA), and Protein Kinase C (PKC).[12][13] These kinases phosphorylate AMPA receptors, enhancing their function and promoting their insertion into the postsynaptic membrane, thereby strengthening the synapse.[12][14]

By preventing the initial Ca²⁺ influx, this compound effectively blocks the entire downstream cascade. Seminal experiments in hippocampal slices showed that in the presence of an NMDAR antagonist like AP5 or AP7, tetanic stimulation fails to induce LTP.[7][15]

Inhibition of Long-Term Depression (LTD)

NMDAR-dependent LTD is typically induced by prolonged, low-frequency stimulation (e.g., 1 Hz).[16] This pattern of activity leads to a more modest and prolonged rise in postsynaptic Ca²⁺ compared to LTP induction.[9] This smaller Ca²⁺ signal preferentially activates protein phosphatases, such as calcineurin (PP2B) and protein phosphatase 1 (PP1).[16][17] These enzymes dephosphorylate AMPA receptors, leading to their removal (endocytosis) from the synaptic membrane and a weakening of the synapse.[12][18]

Because LTD induction also relies on Ca²⁺ influx through the NMDAR, this compound is also effective at blocking this form of synaptic weakening.[18] The differential outcome of NMDAR activation—LTP versus LTD—is thus determined by the dynamics and amplitude of the Ca²⁺ signal, which this compound prevents from being initiated.[9]

Quantitative Data on NMDAR Antagonism and Synaptic Plasticity

The following tables summarize key quantitative data from foundational studies on NMDAR antagonists and their effects on synaptic plasticity.

Table 1: Concentrations of NMDAR Antagonists in Synaptic Plasticity Experiments

| Compound | Preparation | Concentration | Effect Observed | Reference |

|---|---|---|---|---|

| D-AP5 (D-APV) | Rat Hippocampal Slices (CA1) | 50 µM | Complete blockade of LTP induction | [7] |

| DL-APV | Rat Visual Cortex Slices | 50-100 µM | Blockade of NMDAR-mediated EPSP component; prevention of LTP | [15] |

| This compound | Rat (in vivo) | 0.02 - 0.2 mg/kg i.v. | Alteration of systemic blood pressure (peripheral NMDARs) | [5] |

| MK-801 | Mouse (in vivo) | 0.1 mg/kg | Antidepressant-like effects in Forced Swim Test (FST) | |

Note: While this compound is a well-established NMDAR antagonist, its analog D-AP5 (APV) is more frequently cited in seminal in vitro synaptic plasticity studies. Their mechanisms and effective concentrations in slice preparations are comparable.

Table 2: Typical Magnitude of Synaptic Plasticity in Hippocampal Neurons

| Plasticity Type | Induction Protocol | Change in EPSC / EPSP Amplitude | Presynaptic Change (Paired-Pulse Ratio) | Reference |

|---|---|---|---|---|

| LTP | Theta Burst Stimulation (TBS) | ▲ Increase of ~28.5% | ▼ Decrease of ~27.4% | [19] |

| LTD | Low-Frequency Stimulation (1 Hz) | ▼ Decrease of ~36.8% | ▲ Increase of ~23.8% |[19] |

Experimental Protocols

Protocol: In Vitro Electrophysiology in Hippocampal Slices to Assess LTP

This protocol describes a standard method to induce and record NMDAR-dependent LTP in the Schaffer collateral-CA1 pathway of the rodent hippocampus and test the effect of this compound.

1. Materials and Reagents:

-

Rodent (rat or mouse)

-

Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂

-

Sucrose-based cutting solution

-

This compound stock solution

-

Vibrating microtome

-

Recording chamber (submerged or interface)

-

Glass microelectrodes (for recording and stimulation)

-

Amplifier, digitizer, and data acquisition software

2. Slice Preparation:

-

Anesthetize and decapitate the rodent in accordance with institutional guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral axons.

-

Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Deliver single test pulses (e.g., every 30 seconds) to establish a stable baseline response, adjusting stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response.

4. Experimental Procedure:

-

Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes.

-

Drug Application: For the experimental group, switch the perfusion to aCSF containing this compound (e.g., 50-100 µM) and continue baseline recording for another 20 minutes to ensure drug equilibration. The control group remains in standard aCSF.

-

LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), through the stimulating electrode.

-

Post-Induction Recording: Immediately following HFS, resume baseline stimulation and record fEPSPs for at least 60 minutes to monitor the expression of LTP.

-

Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline average. In the control group, a significant increase in the fEPSP slope that persists for an hour indicates successful LTP induction. In the this compound group, this potentiation should be absent.

Protocol: Intracellular Ca²⁺ Measurement Assay

This protocol outlines a functional assay to measure the ability of this compound to block NMDAR-mediated calcium influx in cultured neurons.[20]

1. Materials and Reagents:

-

Primary neuronal cultures (e.g., rat cerebellar granule neurons) on glass coverslips.[20]

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).[20]

-

Mg²⁺-free Locke-HEPES buffer.[20]

-

NMDA and Glycine (co-agonist) stock solutions.

-

This compound stock solution.

-

Fluorescence imaging microscope or plate reader.

2. Cell Preparation:

-

Culture primary neurons on poly-L-lysine coated coverslips for 6-9 days.[20]

-

Load cells with a Ca²⁺ indicator dye (e.g., 6 µM Fura-2 AM) for 30 minutes in culture medium.[20]

-

Wash the cells and mount the coverslip in a recording chamber containing Mg²⁺-free buffer.[20]

3. Experimental Procedure:

-

Obtain a baseline fluorescence reading.

-

Control Group: Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM). Record the change in fluorescence, which corresponds to a rise in intracellular Ca²⁺.

-

Test Group: Pre-incubate a separate coverslip of cells with this compound at various concentrations for 10-15 minutes.

-

While still in the presence of this compound, stimulate the cells with the same NMDA/Glycine solution and record the fluorescence change.

-

Data Analysis: Compare the amplitude of the Ca²⁺ response in the control and this compound-treated groups. Calculate the percentage of inhibition for each concentration of this compound to determine a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of the response).[20]

Conclusion

This compound and related compounds have been indispensable in establishing the central dogma of synaptic plasticity: that the activation of NMDA receptors and the subsequent influx of calcium are necessary for the induction of both LTP and LTD at many excitatory synapses in the central nervous system. By providing a means to selectively block this critical step, this compound has allowed researchers to dissect the complex downstream signaling pathways that fine-tune synaptic strength. This foundational knowledge continues to inform the development of novel therapeutic strategies for neurological and psychiatric disorders where synaptic plasticity is dysregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The role of ionotropic receptors of glutaminic acid in cardiovascular system. A. The influence of ionotropic receptor NMDA agonist - 1R,3R-ACPD and antagonist - this compound on the systemic pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methyl-D-aspartate receptor antagonists reduce synaptic excitation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term potentiation and long-term depression: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thematic Minireview Series: Molecular Mechanisms of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Phosphorylation-Dependent Regulation of Ca2+-Permeable AMPA Receptors During Hippocampal Synaptic Plasticity [frontiersin.org]

- 14. AMPA Receptor Phosphorylation in Synaptic Plasticity: Insights from Knockin Mice - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The role of NMDA receptors in long-term potentiation (LTP) and depression (LTD) in rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pneurobio.com [pneurobio.com]

- 18. Long-term depression: a cell biological view - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-Term Synaptic Plasticity Tunes the Gain of Information Channels through the Cerebellum Granular Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of DL-2-Amino-7-phosphonoheptanoic Acid (DL-AP7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7), and its active D-isomer (D-AP7), are seminal research tools in the field of neuroscience. As competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, they selectively block the glutamate (B1630785) binding site, thereby inhibiting ion channel activation. This action has profound effects on synaptic transmission and plasticity. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor binding affinity, and in vivo efficacy. Detailed experimental protocols and visualizations of key pathways and workflows are provided to support researchers in the practical application and further investigation of this compound.

Core Pharmacology

This compound is a synthetic amino acid analogue that acts as a competitive antagonist at the glutamate recognition site on the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory neurotransmission and plays a vital role in synaptic plasticity, learning, and memory. Overactivation of the NMDA receptor is implicated in excitotoxicity and various neurological disorders.

The antagonistic action of this compound is primarily attributed to its D-enantiomer, D-2-amino-7-phosphonoheptanoic acid (D-AP7), which is a potent and specific NMDA receptor antagonist. By competing with the endogenous agonist glutamate, this compound prevents the conformational changes required for channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This mechanism underlies its observed anticonvulsant and neuroprotective properties, as well as its effects on cognitive function.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its active isomer, D-AP7.

Table 1: Receptor Binding & Functional Antagonism

| Compound | Assay Type | Preparation | Ligand/Agonist | Parameter | Value | Reference |

| [³H]-DL-AP7 | Radioligand Binding | Rat cerebral cortex homogenates | - | K_d | 1.8 µM | [3] |

| D-AP7 | Electrophysiology (Voltage Clamp) | Mouse hippocampal neurons | NMDA | k_on | 1.4 x 10⁷ M⁻¹s⁻¹ | [4] |

| D-AP7 | Electrophysiology (Voltage Clamp) | Mouse hippocampal neurons | NMDA | k_off | 20.3 s⁻¹ | [4] |

| This compound | Electrophysiology | Rat cortical slice | NMDA | pA₂ | 5.20 | [5] |

Note: The study reporting the K_d for [³H]-DL-AP7 suggested that the binding might not be exclusively to the NMDA site.

Table 2: In Vivo Efficacy

| Compound | Animal Model | Seizure Model | Route of Administration | Efficacy Metric (ED₅₀) | Value | Reference |

| This compound | Mouse | NMDA-induced convulsions | Intracerebroventricular (ICV) | ED₅₀ | 0.22 nmol/mouse | [1] |

Table 3: Behavioral Effects

| Compound | Animal Model | Behavioral Task | Dosing Regimen | Observed Effect | Reference |

| AP-7 | Rat | Passive Avoidance | Pre-training (1 µg/1 µl into nucleus accumbens) | Disrupted acquisition of the task | [6] |

| D-AP7 | Rat (hypoxia-treated) | Passive Avoidance | - | Impaired memory consolidation | [1] |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical NMDA receptor signaling pathway and highlights the inhibitory action of this compound.

Experimental Workflow for Characterizing an NMDA Receptor Antagonist

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel NMDA receptor antagonist like this compound.

Detailed Experimental Methodologies

Radioligand Binding Assay

Objective: To determine the binding affinity (K_d or K_i) of this compound for the NMDA receptor.

Protocol Outline:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the NMDA receptor glutamate site (e.g., [³H]CGP 39653 or [³H]glutamate) in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To characterize the functional antagonism of this compound on NMDA receptor-mediated currents.

Protocol Outline:

-

Cell Preparation: Neurons (e.g., cultured hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors are used.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains antagonists for other ion channels to isolate NMDA receptor currents, and the intracellular solution in the patch pipette contains appropriate ions and energy sources.

-

Eliciting NMDA Currents: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).

-

Application of this compound: this compound is applied at various concentrations to the extracellular solution, and the resulting inhibition of the NMDA-induced current is measured.

-

Data Analysis: The percentage of inhibition of the NMDA current at each concentration of this compound is calculated. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The nature of the antagonism (competitive vs. non-competitive) can be assessed by constructing Schild plots.

In Vivo Anticonvulsant Activity (NMDA-Induced Seizures)

Objective: To determine the in vivo efficacy of this compound in an animal model of seizures.

Protocol Outline:

-

Animal Preparation: Male Swiss mice are used. For intracerebroventricular (ICV) administration, a cannula is stereotaxically implanted into a lateral ventricle.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the animals at various doses.

-

Induction of Seizures: A convulsant dose of NMDA is administered (e.g., ICV) a short time after the administration of this compound.

-

Observation: The animals are observed for the occurrence of clonic and/or tonic seizures for a defined period.

-

Data Analysis: The percentage of animals protected from seizures at each dose of this compound is determined. The ED₅₀ (the dose that protects 50% of the animals from seizures) is calculated using probit analysis.

Passive Avoidance Task

Objective: To assess the effect of this compound on learning and memory.

Protocol Outline:

-

Apparatus: A two-compartment apparatus with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

-

Training (Acquisition): A mouse or rat is placed in the light compartment. When the animal enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

Drug Administration: this compound is administered at different time points relative to the training session (e.g., pre-training, post-training) to assess its effects on acquisition, consolidation, or retrieval of memory.

-

Testing (Retention): 24 hours after training, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.

-

Data Analysis: The step-through latency of the this compound-treated group is compared to that of a vehicle-treated control group. A shorter latency in the treated group suggests an impairment in memory.

Conclusion

This compound remains an invaluable pharmacological tool for the investigation of NMDA receptor function. Its well-characterized competitive antagonism at the glutamate binding site provides a specific mechanism for probing the role of NMDA receptors in a wide range of physiological and pathological processes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols presented in this guide are intended to facilitate its effective use in neuroscience research and drug development. Further research into the subunit selectivity of its isomers and its pharmacokinetic properties will continue to refine our understanding of this important compound.

References

- 1. AP-7 (drug) - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Competitive (AP7) and non-competitive (MK-801) NMDA receptor antagonists differentially alter glucose utilization in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

DL-AP7: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-7-phosphonoheptanoic acid (DL-AP7) is a classical and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous agonist glutamate (B1630785) at its binding site on the GluN2 subunit, this compound effectively blocks the activation of the NMDA receptor ion channel. This property has established this compound as an invaluable pharmacological tool in neuroscience research for dissecting the multifaceted roles of NMDA receptors in both physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in neuroscience research.

Core Concepts: The NMDA Receptor

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2] Its activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[3] Upon activation, the channel allows the influx of calcium ions (Ca2+), which triggers a cascade of intracellular signaling pathways.[4]

Over-activation of NMDA receptors can lead to excessive Ca2+ influx, resulting in excitotoxicity, a process implicated in neuronal cell death in various neurological disorders.[5] Conversely, hypo-function of NMDA receptors has been associated with psychiatric conditions like schizophrenia.

Mechanism of Action of this compound

This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[6] This means that this compound reversibly binds to the same site as glutamate but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and subsequently inhibits the opening of the ion channel, thereby blocking Ca2+ influx and downstream signaling.

Quantitative Data for this compound

The following table summarizes the available quantitative data for D-AP7, the active enantiomer of the this compound racemate. Understanding these parameters is crucial for designing and interpreting experiments.

| Parameter | Value | Description | Reference |

| Association Rate Constant (kon) | 1.4 x 107 M-1s-1 | The rate at which D-AP7 binds to the NMDA receptor. | [7] |

| Dissociation Rate Constant (koff) | 20.3 s-1 | The rate at which D-AP7 unbinds from the NMDA receptor. | [7] |

| Dissociation Constant (Kd) | ~1.45 µM | Calculated from koff/kon. Represents the concentration of D-AP7 at which 50% of the NMDA receptors are occupied at equilibrium. A lower Kd indicates higher binding affinity. | [7] |

| IC50 | Not directly reported for this compound, but for the similar compound D-AP5, the IC50 for inhibiting NMDA-induced currents is in the low micromolar range. Biphenyl-derivatives of AP7 show affinities in the low nanomolar range. | The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. This value is dependent on experimental conditions, including the concentration of the agonist used. | [8][9] |

Experimental Protocols

Electrophysiology: Investigating Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular model for learning and memory and is critically dependent on NMDA receptor activation.[1][2]

Objective: To investigate the role of NMDA receptors in the induction of LTP in hippocampal slices using this compound.

Materials:

-

This compound (e.g., from Tocris Bioscience or MedChemExpress)[10]

-

Standard artificial cerebrospinal fluid (aCSF)

-

Hippocampal slices from rodents

-

Electrophysiology rig with capabilities for extracellular field potential recording or whole-cell patch-clamp

Methodology:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Baseline Recording: Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Application of this compound: To test the role of NMDA receptors, pre-incubate a separate set of slices in aCSF containing this compound (a typical concentration range to block LTP is 50-100 µM, based on studies with the similar antagonist D-AP5) for at least 20 minutes before LTP induction.[1][11]

-

Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after the HFS to monitor the potentiation of the synaptic response.

-

Data Analysis: Normalize the fEPSP slope to the baseline and compare the magnitude of LTP between the control and this compound-treated groups. A significant reduction in potentiation in the presence of this compound indicates the NMDA receptor-dependency of the induced LTP.

Behavioral Assay: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, processes that are known to be hippocampus-dependent and involve NMDA receptor function.[12][13]

Objective: To evaluate the effect of this compound on spatial memory consolidation.

Materials:

-

This compound

-

Saline solution (for control injections)

-

Morris water maze apparatus (a circular pool filled with opaque water and a hidden escape platform)

-

Rodents (rats or mice)

-

Video tracking software

Methodology:

-

Habituation: Acclimatize the animals to the experimental room and handling for several days before the experiment.

-

Acquisition Training: For 4-5 consecutive days, conduct training trials where each animal is placed in the water maze from different starting positions and allowed to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds). Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Drug Administration: Immediately after the last training trial on each day, administer this compound or saline via an appropriate route (e.g., intraperitoneal injection). The dosage will need to be optimized, but studies with NMDA antagonists often use a range of 1-10 mg/kg.

-

Probe Trial: 24 hours after the final training session, conduct a probe trial where the escape platform is removed from the maze. Allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Data Analysis: Use the video tracking software to measure parameters such as the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path length. A significant impairment in these measures in the this compound-treated group compared to the saline group would suggest that NMDA receptor blockade interfered with the consolidation of spatial memory.

Neuroprotection Assay: Glutamate Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. In vitro models of excitotoxicity are used to screen for neuroprotective compounds.[5][14]

Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

This compound

-

Glutamate

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Cell viability assays (e.g., MTT assay, LDH assay)

-

Fluorescence microscope and relevant dyes (e.g., for live/dead staining)

Methodology:

-

Cell Culture: Plate primary neurons and allow them to mature in culture.

-

Pre-treatment with this compound: Pre-incubate the neuronal cultures with different concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 20-100 µM) for a defined period (e.g., 15-30 minutes).[15]

-

Washout and Recovery: After the glutamate exposure, wash the cells and replace the medium with fresh culture medium (which may or may not contain this compound, depending on the experimental design).

-

Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using standard assays.

-

Data Analysis: Compare the cell viability in cultures treated with glutamate alone to those pre-treated with this compound. A significant increase in cell survival in the this compound-treated groups would indicate a neuroprotective effect against glutamate-induced excitotoxicity.

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: Electrophysiological Recording of LTP

Caption: Experimental workflow for investigating the effect of this compound on LTP.

Conclusion

References

- 1. A Signaling Cascade of Nuclear Calcium-CREB-ATF3 Activated by Synaptic NMDA Receptors Defines a Gene Repression Module That Protects against Extrasynaptic NMDA Receptor-Induced Neuronal Cell Death and Ischemic Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]